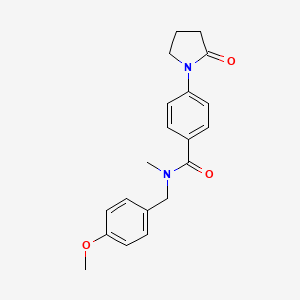
N-(2-furylmethyl)-1-(phenylacetyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives often involves complex reaction pathways that include the formation of key intermediates and the careful manipulation of functional groups. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown that introducing a bulky moiety in the para position of benzamide significantly increases activity. The quality of the nitrogen atom in the piperidine ring plays a crucial role in the activity of these compounds (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is critical to their function, with specific substitutions on the nitrogen atoms and the piperidine ring affecting their biological activity. For instance, the introduction of a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety can result in compounds with high metabolic stability and potent inhibitory activity against HIV-1 envelope-mediated membrane fusion (Imamura et al., 2006).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions that are essential for their synthesis and modification. These reactions include aldol reactions, Michael addition, and aza-Michael reactions, among others. The domino reaction based on arylaldehydes and 1-acetylcyclopropanecarboxamides, for example, allows the efficient synthesis of piperidine-2,4-diones with multiple functionalities (Liu et al., 2010).
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and lipophilicity, are influenced by their molecular structure and the presence of functional groups. The introduction of fluorine atoms into the side chains of local anesthetics like ropivacaine and levobupivacaine, for instance, can modulate their pharmacologically relevant properties, affecting their basicity, lipophilicity, and aqueous solubility (Vorberg et al., 2016).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including their reactivity and stability, are critical for their biological activities and therapeutic potential. For example, the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents due to their specific chemical properties (Kambappa et al., 2017).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(13-15-5-2-1-3-6-15)21-10-8-16(9-11-21)19(23)20-14-17-7-4-12-24-17/h1-7,12,16H,8-11,13-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPQMJMOORHXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CO2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-2-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5012356.png)
![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5012357.png)

![methyl N-[(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]-D-alaninate](/img/structure/B5012368.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5012371.png)
![2-chloro-4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5012382.png)

![N-[4-(acetylamino)phenyl]-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B5012391.png)
![N~2~-(4-isopropylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5012392.png)
![2-[(3-methylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5012407.png)
![4-{[3-(4-oxo-3(4H)-quinazolinyl)propanoyl]amino}benzamide](/img/structure/B5012408.png)
![1-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclopentylpiperazine](/img/structure/B5012409.png)
![1-(4-methoxyphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5012411.png)
![N-(4-ethoxyphenyl)-3-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5012423.png)